
Methyl 3,5-Bis(propargyloxy)benzoate
Overview
Description
This compound is characterized by the presence of two propargyloxy groups attached to a benzoate core, making it a versatile building block for further chemical modifications and applications.
Mechanism of Action
C14H12O4C_{14}H_{12}O_{4}C14H12O4
. This compound has a molecular weight of 244.24 and appears as a solid . Its melting point is 105-106℃ (lit.) . Despite its intriguing structure, the specific biological activities and mechanism of action of this compound are not well-studied. However, based on the available information, we can make some educated assumptions.Target of Action
The specific biological targets of Methyl 3,5-Bis(propargyloxy)benzoate are currently unknown. Compounds with similar structures have been studied for their potential inhibitory effects on various enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,5-Bis(propargyloxy)benzoate typically involves the esterification of 3,5-dihydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl 3,5-dihydroxybenzoate is then subjected to a propargylation reaction. In this step, the compound is dissolved in dry acetone, and potassium carbonate is added as a base along with 18-crown-6-ether as a co-catalyst. Propargyl bromide is then introduced, and the mixture is refluxed to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 3,5-Bis(propargyloxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cycloaddition Reactions: The propargyloxy groups can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Cycloaddition Reactions: Copper(I) catalysts in the presence of azides for the Huisgen cycloaddition.
Major Products: The major products formed from these reactions include various substituted benzoates, triazoles, and other functionalized derivatives .
Scientific Research Applications
Methyl 3,5-Bis(propargyloxy)benzoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including dendrimers and glycodendrimers, which have applications in drug delivery and materials science.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings, due to its reactive propargyloxy groups
Comparison with Similar Compounds
Methyl 3,5-Bis(benzoyloxy)benzoate: Similar in structure but with benzoyloxy groups instead of propargyloxy groups.
Methyl 3,5-Bis(hydroxymethyl)benzoate: Contains hydroxymethyl groups, offering different reactivity and applications.
Methyl 4-ethynylbenzoate: Features an ethynyl group, providing a different set of chemical properties and reactivity.
Uniqueness: Methyl 3,5-Bis(propargyloxy)benzoate is unique due to its dual propargyloxy groups, which confer high reactivity and versatility in chemical synthesis. This makes it particularly valuable for creating complex molecular architectures and exploring new chemical transformations .
Properties
IUPAC Name |
methyl 3,5-bis(prop-2-ynoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-4-6-17-12-8-11(14(15)16-3)9-13(10-12)18-7-5-2/h1-2,8-10H,6-7H2,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVUCTGIMYZCJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCC#C)OCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393716 | |
| Record name | Methyl 3,5-Bis(propargyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
768387-51-5 | |
| Record name | Methyl 3,5-Bis(propargyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Hydroxy-2-(methylamino)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B3060671.png)



![tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate](/img/structure/B3060680.png)
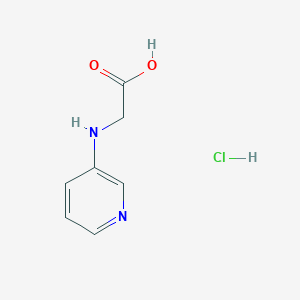
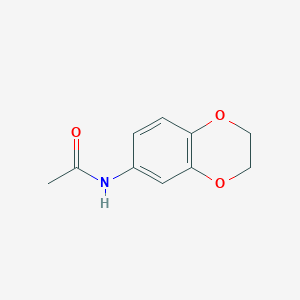
![2-p-Tolylbenzo[d]oxazole-5-carboxylic acid](/img/structure/B3060683.png)
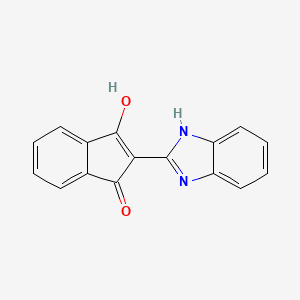
![2-Ethyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B3060686.png)
![2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1-ethanol](/img/structure/B3060688.png)
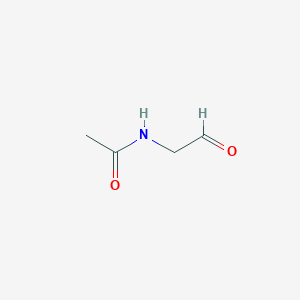
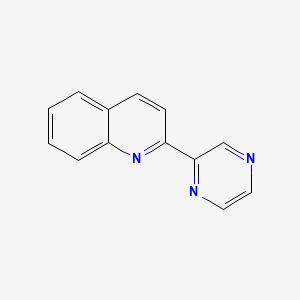
![N-[2-(1H-indol-3-yl)ethyl]formamide](/img/structure/B3060691.png)
